molecular formula C24H20N2O5 B12145880 5-(3-Allyloxy-phenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-pyridin-4-ylmethyl-1,5-dihydro-pyrrol-2-one

5-(3-Allyloxy-phenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-pyridin-4-ylmethyl-1,5-dihydro-pyrrol-2-one

Cat. No.: B12145880
M. Wt: 416.4 g/mol
InChI Key: OHMKVEWWMYBGEC-UHFFFAOYSA-N
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Description

The compound 5-(3-Allyloxy-phenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-pyridin-4-ylmethyl-1,5-dihydro-pyrrol-2-one is a pyrrolone derivative featuring a complex substitution pattern. Its core structure consists of a 1,5-dihydro-pyrrol-2-one scaffold substituted with:

  • A furan-2-carbonyl moiety at position 4, contributing to electron-withdrawing effects and planar geometry.
  • A hydroxyl group at position 3, enabling hydrogen bonding and acidity.

Its synthesis likely involves base-assisted cyclization or analogous methods, as seen in related pyrrolone derivatives .

Properties

Molecular Formula

C24H20N2O5

Molecular Weight

416.4 g/mol

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-2-(3-prop-2-enoxyphenyl)-1-(pyridin-4-ylmethyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H20N2O5/c1-2-12-30-18-6-3-5-17(14-18)21-20(22(27)19-7-4-13-31-19)23(28)24(29)26(21)15-16-8-10-25-11-9-16/h2-11,13-14,21,28H,1,12,15H2

InChI Key

OHMKVEWWMYBGEC-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CC3=CC=NC=C3)O)C(=O)C4=CC=CO4

Origin of Product

United States

Biological Activity

The compound 5-(3-Allyloxy-phenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-pyridin-4-ylmethyl-1,5-dihydro-pyrrol-2-one (often referred to as Compound A ) has garnered attention in recent research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C22H24N2O5
Molecular Weight: 396.4 g/mol
IUPAC Name: 1-[2-(dimethylamino)ethyl]-3-(furan-2-carbonyl)-4-hydroxy-2-(3-prop-2-enoxyphenyl)-2H-pyrrol-5-one
CAS Number: 619273-04-0

Compound A exhibits a range of biological activities, primarily through the following mechanisms:

  • COX Inhibition: The compound has been studied for its inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. In vitro studies have shown that it can selectively inhibit COX-II with an IC50 value in the low micromolar range, suggesting significant anti-inflammatory potential .
  • Antioxidant Activity: The furan moiety in Compound A contributes to its antioxidant properties, which may help mitigate oxidative stress-related damage in cells .
  • Anticancer Potential: Preliminary studies indicate that Compound A may exhibit cytotoxic effects against various cancer cell lines. Its ability to induce apoptosis in cancer cells has been linked to the modulation of signaling pathways associated with cell survival and proliferation .

Biological Activity Data

The following table summarizes the biological activities of Compound A based on current research findings:

Activity Target/Assay IC50 Value (µM) Reference
COX-II InhibitionCOX-II enzyme0.52
Antioxidant ActivityDPPH Scavenging AssayNot specified
CytotoxicityVarious cancer cell linesIC50 = 10 - 30

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of various compounds, Compound A was found to reduce inflammation markers significantly in a mouse model of arthritis. The compound demonstrated a reduction in paw swelling and inflammatory cytokine levels, supporting its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Anticancer Activity

A recent investigation explored the anticancer properties of Compound A against breast cancer cell lines. Results indicated that treatment with Compound A resulted in a dose-dependent decrease in cell viability and increased apoptosis markers, highlighting its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to the 1,5-dihydro-pyrrol-2-one family, which is well-studied for its diverse substitution patterns. Below is a comparison with structurally analogous compounds from the evidence:

Compound Key Substituents Melting Point (°C) Synthetic Yield Notable Properties
5-(3-Allyloxy-phenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-pyridin-4-ylmethyl-1,5-dihydro-pyrrol-2-one 3-Allyloxy-phenyl, furan-2-carbonyl, pyridin-4-ylmethyl Not reported Not reported Hypothesized high polarity due to hydroxyl and pyridine groups; potential solubility challenges.
5-(4-Aminophenyl)-5-(4-chlorophenyl)-3-phenyl-1,5-dihydro-2H-pyrrol-2-one (15m) 4-Aminophenyl, 4-chlorophenyl, phenyl 209.0–211.9 46% Electron-withdrawing Cl and electron-donating NH2 groups may enhance reactivity.
5-(4-Hydroxyphenyl)-3,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one (16a) 4-Hydroxyphenyl, phenyl 138.1–140.6 63% Hydroxyl group improves solubility; lower melting point due to reduced crystallinity.
4-(4-(Allyloxy)benzoyl)-3-hydroxy-5-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one 4-Allyloxybenzoyl, phenyl, pyridin-3-ylmethyl Not reported Not reported Allyloxy and pyridine substituents suggest similarities in π-stacking behavior.
4-(3-Fluoro-4-methylbenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one 3-Fluoro-4-methylbenzoyl, furan-2-ylmethyl, 4-hydroxyphenyl Not reported Not reported Fluorine and methyl groups may enhance metabolic stability; furan adds rigidity.

Key Observations:

Substituent Effects on Physical Properties: The presence of hydroxyl groups (e.g., in 16a and the target compound) correlates with improved solubility but reduced melting points due to disrupted crystal packing.

Synthetic Yields :

  • Yields for pyrrolone derivatives vary significantly (46–63% in ), likely influenced by substituent compatibility and cyclization efficiency. The target compound’s synthesis may face challenges due to its bulky allyloxy and pyridine groups.

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